Deferasirox ethyl ester is a chemical compound identified as a related substance or impurity during the development of Deferasirox [, ]. It is classified as an ester derivative of Deferasirox. Its primary role in scientific research lies in ensuring the purity and quality control of Deferasirox during its manufacturing process [, ].
Deferasirox Ethyl Ester is a derivative of Deferasirox, which is a well-known oral iron chelator used primarily in the treatment of chronic iron overload conditions, such as those resulting from repeated blood transfusions. This compound is designed to improve the pharmacokinetic properties of Deferasirox, potentially enhancing its efficacy and reducing side effects. The chemical structure of Deferasirox Ethyl Ester allows it to be absorbed more readily in the gastrointestinal tract, making it a subject of interest in pharmaceutical research and development.
Deferasirox Ethyl Ester can be classified under the category of chelating agents. It is derived from Deferasirox through an esterification process, where ethanol reacts with Deferasirox in the presence of an acid catalyst. This modification aims to enhance the solubility and bioavailability of the parent compound, thereby improving its therapeutic profile.
The synthesis of Deferasirox Ethyl Ester typically involves the following steps:
The molecular formula for Deferasirox Ethyl Ester is , with a molecular weight of approximately 344.34 g/mol. The structure features a central triazole ring that coordinates iron ions, which is critical for its function as a chelator.
Key Structural Features:
Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to confirm the structure, providing distinct signals corresponding to various hydrogen atoms in the molecule.
Deferasirox Ethyl Ester participates in several chemical reactions typical for esters:
These reactions are significant for understanding how the compound behaves in biological systems and its potential metabolic pathways.
Deferasirox Ethyl Ester functions primarily as an iron chelator through the following mechanism:
This mechanism is crucial for conditions like thalassemia or sickle cell disease, where excessive iron accumulation can lead to organ damage.
Characterization techniques such as High-Performance Liquid Chromatography (HPLC) are often used to analyze purity levels and stability under various conditions.
Deferasirox Ethyl Ester has potential applications in various fields:
Deferasirox Ethyl Ester is systematically named as ethyl 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoate with a molecular formula of C23H19N3O4 and a molecular weight of 401.41 g/mol. This crystalline solid exhibits a melting point range of 148-151°C and a predicted boiling point of 638.4±65.0°C [1] [5]. The compound features three distinct functional regions: a central 1,2,4-triazole ring providing structural rigidity, two ortho-hydroxylated phenyl rings enabling metal coordination, and an ethyl ester-substituted benzoate group contributing to its hydrophobic character. This configuration differs from the active pharmaceutical ingredient deferasirox specifically through the presence of the ethyl ester moiety (-COOC2H5) rather than the carboxylic acid group (-COOH) found in the parent drug [3] [6].
Spectroscopic characterization reveals key structural features: the infrared spectrum displays characteristic carbonyl stretching vibrations at approximately 1715 cm-1 for the ester functionality, while hydroxyl groups exhibit broad stretching frequencies around 3200-3400 cm-1. Nuclear magnetic resonance (NMR) analysis shows distinctive proton environments including a triplet at approximately 1.4 ppm (3H, -CH3), a quartet at 4.4 ppm (2H, -OCH2-), and multiple aromatic resonances between 6.8-8.2 ppm corresponding to the complex phenyl and triazole ring systems. The compound demonstrates limited solubility in aqueous media but moderate solubility in dimethyl sulfoxide and methanol under heated conditions [1] [5]. Its predicted pKa of 8.02±0.35 reflects the weakly acidic nature of the phenolic hydroxyl groups [1].
Table 1: Fundamental Chemical Properties of Deferasirox Ethyl Ester
Property | Value |
---|---|
CAS Registry Number | 201530-79-2 |
IUPAC Name | Ethyl 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoate |
Molecular Formula | C23H19N3O4 |
Molecular Weight | 401.41 g/mol |
Melting Point | 148-151°C |
Predicted Density | 1.31±0.1 g/cm³ |
Solubility Characteristics | Soluble in DMSO (slightly), methanol (slightly, heated) |
Storage Conditions | 2-8°C (Refrigerator) |
During the synthetic production of deferasirox, the ethyl ester derivative emerges as a critical process-related impurity primarily formed during the esterification and intermediate coupling stages. The compound originates from incomplete hydrolysis of the ethyl ester precursor in the final synthetic step, where ideal conditions would yield the desired carboxylic acid functionality of deferasirox. Process chemistry analysis indicates that residual ethyl ester groups may persist due to suboptimal reaction kinetics, insufficient catalyst concentrations, or inadequate hydrolysis durations [2] [9]. The synthetic pathway involves a condensation reaction between 4-hydrazinobenzoic acid ethyl ester and 2-hydroxybenzoic acid derivatives, where incomplete purification at this stage allows the esterified compound to carry forward into final reaction products [6].
The formation mechanism demonstrates that Deferasirox Ethyl Ester represents a structural analog of the active pharmaceutical ingredient (API), differing only in the terminal functional group at the 4-position of the benzoate moiety. This structural similarity presents significant purification challenges, as the impurity shares comparable physiochemical properties with the API, including solubility parameters and chromatographic behavior. Process optimization studies reveal that controlled hydrolysis conditions – specifically maintaining pH between 11.5-12.5, temperature at 75-85°C, and reaction times of 4-6 hours – can reduce ethyl ester impurity levels below 0.05% [2]. Analytical data from process validation batches demonstrates a strong inverse correlation between hydrolysis efficiency and residual ethyl ester concentration, confirming its utility as a critical process indicator [2] [9].
Figure 1: Synthetic Relationship Between Deferasirox Ethyl Ester and Deferasirox API
Ethyl Ester Intermediate → (Hydrolysis) → Deferasirox API↑ ||__ (Incomplete Reaction)_|
In pharmaceutical quality control frameworks, Deferasirox Ethyl Ester is designated as a specified impurity with established identification thresholds (0.10%) and qualification thresholds (0.15%) according to International Council for Harmonisation (ICH) Q3A guidelines [9]. Regulatory pharmacopoeias including the European Pharmacopoeia (EP) specifically list this compound as "Deferasirox EP Impurity E," mandating rigorous monitoring in both drug substances and finished products [6]. Modern analytical methods employ reversed-phase high-performance liquid chromatography (HPLC) with UV detection for precise quantification, with the patent CN114994205A detailing a specific methodology using an EDTA-containing mobile phase buffer system (pH 3.5) and C18 column packing to achieve baseline separation between deferasirox and its ethyl ester impurity [2].
The compound serves as a critical quality attribute (CQA) indicator during stability studies, where its presence at increasing levels may suggest hydrolytic degradation pathways or manufacturing inconsistencies. Current analytical methodologies demonstrate excellent sensitivity for this impurity, with reported limits of detection (LOD) at 0.003% and limits of quantification (LOQ) at 0.01% relative to deferasirox concentration [2]. This sensitivity enables quality control laboratories to precisely monitor impurity profiles throughout the product lifecycle. Commercial suppliers including SynZeal, LGC Standards (TRC), and Veeprho provide certified reference standards of Deferasirox Ethyl Ester with >95% chemical purity, complete with comprehensive characterization data including HPLC chromatograms, mass spectra, and NMR validation to support regulatory submissions such as Abbreviated New Drug Applications (ANDAs) [5] [6] [10].
Table 2: Regulatory and Analytical Status of Deferasirox Ethyl Ester in Quality Control
Parameter | Specification | Analytical Methodology |
---|---|---|
ICH Classification | Specified Process-Related Impurity | HPLC-UV with relative retention time monitoring |
EP Designation | Deferasirox EP Impurity E | PhEur method 2.2.29 (Chromatographic separation) |
Identification Threshold | 0.10% | Retention time matching ±2% vs. reference standard |
Qualification Threshold | 0.15% | Toxicological assessment per ICH Q3A |
Typical Specification Limit | ≤0.20% (drug substance) | Validated HPLC-UV method with LOQ 0.01% |
Reference Standard Sources | SynZeal, TRC, Veeprho (>95% purity) | Supplied with CoA, NMR, MS, HPLC data |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7